molecular formula C17H27NO6 B6150617 10-[(tert-butoxy)carbonyl]-1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecane-12-carboxylic acid CAS No. 2172112-84-2

10-[(tert-butoxy)carbonyl]-1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecane-12-carboxylic acid

Cat. No. B6150617
CAS RN: 2172112-84-2
M. Wt: 341.4
InChI Key:
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Description

The compound contains a tert-butoxycarbonyl (BOC) group , which is a common protecting group used in organic synthesis, particularly for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The BOC group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a relevant reaction if the compound is used as an intermediate in a synthesis involving a protected amine group.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '10-[(tert-butoxy)carbonyl]-1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecane-12-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and the introduction of the carboxylic acid group.", "Starting Materials": [ "4-amino-1,8-octanediamine", "tert-butyl chloroformate", "2,2-dimethyl-1,3-dioxolane", "triethylamine", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of triethylamine to give the tert-butoxycarbonyl (Boc) protected amine", "Addition of 2,2-dimethyl-1,3-dioxolane to the Boc-protected amine in the presence of acetic anhydride and sodium bicarbonate to form the spirocyclic ring system", "Removal of the Boc protecting group with hydrochloric acid to give the free amine", "Introduction of the carboxylic acid group by reaction of the free amine with ethyl chloroformate in the presence of sodium hydroxide to give the corresponding carboxylic acid", "Purification of the compound by extraction with dichloromethane, washing with water and drying over sodium sulfate", "Conversion of the carboxylic acid to the corresponding acid chloride with thionyl chloride in the presence of pyridine", "Addition of the acid chloride to a solution of sodium hydroxide in methanol to give the final product, which is purified by extraction with ethyl acetate and drying over sodium sulfate" ] }

CAS RN

2172112-84-2

Product Name

10-[(tert-butoxy)carbonyl]-1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecane-12-carboxylic acid

Molecular Formula

C17H27NO6

Molecular Weight

341.4

Purity

95

Origin of Product

United States

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